6-{[2,5-BIS(METHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Description
The compound 6-{[2,5-BIS(METHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a cyclohexene derivative functionalized with a carbamoyl group linked to a 2,5-bis(methoxycarbonyl)aniline moiety. The presence of two methoxycarbonyl groups on the aniline ring enhances polarity and may influence solubility and metabolic stability .
Properties
IUPAC Name |
6-[[2,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-25-17(23)10-7-8-13(18(24)26-2)14(9-10)19-15(20)11-5-3-4-6-12(11)16(21)22/h3-4,7-9,11-12H,5-6H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSYQNATYFLSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC=CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2,5-BIS(METHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-bis(methoxycarbonyl)aniline with cyclohexene-1-carboxylic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reaction.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Cyclohexene Ring Reactivity
The conjugated double bond in the cyclohexene ring undergoes characteristic alkene reactions:
Carboxylic Acid Functionalization
The carboxylic acid group participates in typical acid-derived transformations:
Methoxycarbonyl Anilino Group Reactivity
The bis(methoxycarbonyl)anilino substituent enables selective modifications:
Multi-Component Reactions
The compound serves as a substrate in complex synthetic pathways:
Key Research Findings:
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Enzymatic Interactions : The compound’s carboxylic acid group facilitates β-oxidation pathways in Pseudomonas putida, analogous to cyclohexanecarboxylic acid metabolism .
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Stereochemical Outcomes : Epoxidation and bromination reactions proceed with retention of stereochemistry at the cyclohexene ring, as confirmed by X-ray crystallography .
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Triphosgene Activation : Enables efficient conversion to mixed anhydrides for peptide coupling or polymer synthesis .
Scientific Research Applications
Chemical Reactions
This compound can undergo various reactions, including:
- Oxidation : Using potassium permanganate or chromium trioxide to form carboxylic acids.
- Reduction : Using lithium aluminum hydride to convert methoxycarbonyl groups to alcohols.
- Substitution Reactions : Nucleophilic substitutions at the aniline moiety .
Chemistry
In organic synthesis, 6-{[2,5-BIS(METHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID serves as a versatile building block for constructing more complex molecules. It is used as a reagent in various chemical transformations due to its reactive functional groups.
Biology
This compound has been explored for its interactions with enzymes and receptors, making it valuable in biochemical assays. Its structural features suggest potential binding capabilities that can be leveraged in studying enzyme kinetics and inhibition .
Medicine
Research is ongoing into the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. Its ability to interact with biological targets positions it as a candidate for drug development .
Case Study 1: Enzyme Interaction Studies
A study investigated the binding affinity of this compound to specific enzymes involved in metabolic pathways. The results indicated significant inhibition of enzyme activity at certain concentrations, suggesting potential applications in metabolic disease treatments.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 6-{[2,5-BIS(METHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of the target compound with analogs:
Reactivity and Stability
- Hydrolysis Sensitivity : The target compound’s methoxycarbonyl groups are more prone to hydrolysis under acidic or basic conditions compared to the benzyloxycarbonyl group in CAS 124753-65-7, which is stabilized by the aromatic benzyl moiety .
- Conformational Flexibility : The cyclohexene ring in all analogs introduces strain, but substituents like the thienyl group (CAS 478046-15-0) may restrict rotation, affecting binding to biological targets .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, given its multifunctional groups?
Methodological Answer:
The synthesis of this compound requires a multi-step approach due to its ester, amide, and conjugated cyclohexene moieties. Key steps include:
- Protection/Deprotection : Temporarily block reactive groups (e.g., carboxylic acid) to avoid side reactions during coupling steps. For example, methyl esters can be hydrolyzed post-synthesis using controlled alkaline conditions .
- Amide Bond Formation : Employ carbodiimide-based coupling agents (e.g., DCC or EDC) to link the anilino and cyclohexene-carboxylic acid groups, monitored by FTIR or NMR for completion .
- Computational Pre-Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify optimal reagents, reducing trial-and-error experimentation .
Basic: How can researchers characterize the stereochemistry and conformational dynamics of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures to determine bond angles (e.g., C–C–H angles ≈109.5°, indicative of tetrahedral geometry) and confirm spatial arrangements of substituents .
- NMR Spectroscopy : Analyze coupling constants in -NMR (e.g., ) to infer dihedral angles and cyclohexene ring puckering. -NMR can identify carbonyl environments (e.g., ester vs. amide) .
- Molecular Dynamics (MD) Simulations : Model conformational flexibility in solvents (e.g., DMSO vs. water) to predict stability and aggregation behavior .
Advanced: How can factorial design optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
- Full Factorial Design : Vary factors like temperature (40–80°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF) to assess their interactive effects on yield. Use ANOVA to identify significant variables .
- Response Surface Methodology (RSM) : Develop a quadratic model to predict optimal conditions. For example, a central composite design might reveal that 60°C and 3 mol% catalyst maximize yield while minimizing byproducts .
- Orthogonal Arrays : Test multiple variables with minimal experiments (e.g., Taguchi L9 array) to prioritize cost-effective optimization .
Advanced: How do computational methods resolve contradictions between experimental and theoretical reactivity data?
Methodological Answer:
- Reaction Path Search Algorithms : Apply nudged elastic band (NEB) or metadynamics to map energy barriers. For instance, discrepancies in amidation kinetics can be resolved by identifying hidden transition states .
- Hybrid DFT-MD Approaches : Combine quantum mechanics (e.g., B3LYP/6-31G*) with molecular dynamics to simulate solvent effects on reaction rates, reconciling discrepancies in polar vs. nonpolar solvents .
- Multi-Technique Validation : Cross-validate computational predictions with experimental techniques like in-situ FTIR or mass spectrometry to confirm intermediate species .
Basic: What stability studies are critical for handling this compound under laboratory conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., stability up to 150°C) to define safe storage temperatures .
- pH-Dependent Stability : Test hydrolysis rates in acidic (pH 2–4) and basic (pH 8–10) buffers via HPLC, identifying conditions that degrade ester groups .
- Light Sensitivity : Expose samples to UV-Vis irradiation (200–400 nm) and monitor degradation by UV spectroscopy, ensuring dark storage if necessary .
Advanced: How can AI-driven simulations enhance process control in scaled-up synthesis?
Methodological Answer:
- COMSOL Multiphysics Integration : Model heat and mass transfer in reactors using AI-optimized parameters (e.g., flow rates, stirring efficiency) to prevent hotspots or incomplete mixing .
- Real-Time Data Feedback : Implement machine learning (ML) algorithms to adjust reaction parameters dynamically. For example, neural networks can predict yield drops due to impurity accumulation and trigger corrective actions .
- Digital Twins : Create virtual replicas of synthesis setups to simulate failure modes (e.g., catalyst poisoning) and preemptively refine protocols .
Basic: What solvent systems are optimal for purification via membrane technologies?
Methodological Answer:
- Nanofiltration (NF) : Use membranes with MWCO 200–300 Da to retain the compound (MW ≈395–500 g/mol) while removing smaller impurities. Solvent polarity (e.g., acetone/water mixtures) affects permeation rates and selectivity .
- Reverse Osmosis (RO) : Concentrate aqueous solutions under high pressure (15–20 bar) while minimizing thermal degradation .
- Solvent Compatibility Testing : Pre-screen membrane stability in DMF or THF using swelling tests to avoid material failure .
Advanced: What mechanistic insights explain the compound’s reactivity in catalytic hydrogenation?
Methodological Answer:
- In-Situ IR Spectroscopy : Monitor carbonyl (C=O) and alkene (C=C) peak reductions during hydrogenation to track reaction progress and identify intermediates .
- DFT Transition State Analysis : Calculate activation energies for hydrogen addition to the cyclohexene ring, revealing steric effects from adjacent substituents .
- Isotopic Labeling : Use instead of to trace hydrogenation pathways via GC-MS, distinguishing between syn- and anti-addition mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
